Fradafiban

Integrin structural biology Conformational pharmacology Partial agonism

Fradafiban (BIBU-52) is the definitive reference compound for studying αIIbβ3 integrin stabilization in the bent-closed (inactive) conformation—structurally validated by cryo-EM (PDB: 7UE0). Its unique polar nitrogen atom enables water-mediated hydrogen bonding at the MIDAS, favoring inactive conformer stabilization while minimizing paradoxical partial agonist activation liability that plagued earlier GPIIb/IIIa antagonists. Essential as a validated positive control in fibrinogen binding and platelet activation assays for screening intrinsic partial agonist properties. Supplied as the free base for in vitro assays, ex vivo platelet function studies (IV protocols), and lefradafiban prodrug metabolism tracking applications.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 148396-36-5
Cat. No. B115555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFradafiban
CAS148396-36-5
Synonyms5-((((4'-aminoiminomethyl)-(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
fradafiban
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
InChIInChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
InChIKeyIKZACQMAVUIGPY-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fradafiban (CAS 148396-36-5): GPIIb/IIIa Antagonist for Integrin Pharmacology Research


Fradafiban (BIBU-52) is a nonpeptide small-molecule antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3 integrin) receptor, the final common pathway of platelet aggregation [1]. It acts as a reversible ligand-mimetic that binds to the human platelet GPIIb/IIIa complex with a dissociation constant (Kd) of 148 nM, potently inhibiting platelet aggregation in vitro . Fradafiban was developed by Boehringer Ingelheim as the active moiety of the orally administered prodrug lefradafiban (BIBU-104) and advanced to Phase II clinical trials for thrombosis and acute coronary syndromes before development was terminated [2].

Why Generic Substitution of Fradafiban with Other GPIIb/IIIa Antagonists Fails: Structural and Conformational Basis


GPIIb/IIIa antagonists are not functionally interchangeable despite shared target binding. Structural biology evidence demonstrates that Fradafiban exhibits distinct conformational stabilization properties at the integrin level that differ fundamentally from other small-molecule antagonists in the class [1]. Specifically, Fradafiban contains a polar nitrogen atom absent in many other αIIbβ3 antagonists; this structural feature stabilizes a water molecule at the metal-ion-dependent adhesion site (MIDAS), favoring the bent-closed (inactive) conformation of the integrin rather than the extended-open (high-affinity) conformation [2]. This conformational preference carries differential implications for partial agonism—a phenomenon linked to clinical failure of several integrin-targeting drugs—and for experimental reproducibility across different platelet aggregation assay methodologies [3].

Fradafiban Quantitative Differentiation: Evidence-Based Comparator Analysis


Conformational Selectivity: Fradafiban Stabilizes Bent-Closed Integrin Conformation vs. Other GPIIb/IIIa Antagonists

Cryo-EM structural analysis reveals that Fradafiban stabilizes the bent-closed conformation of αIIbβ3 integrin, in contrast to other small-molecule antagonists such as tirofiban and eptifibatide that stabilize the extended-open (high-affinity) conformation associated with partial agonism [1]. The distinguishing structural feature is a polar nitrogen atom present in Fradafiban that hydrogen-bonds to a bridging water molecule at the MIDAS, preventing the conformational transition to the open state [2].

Integrin structural biology Conformational pharmacology Partial agonism

Partial Agonism Profile: Fradafiban vs. Abciximab in Fibrinogen Binding Induction

Fradafiban demonstrates intrinsic activating properties that induce fibrinogen binding to GPIIb/IIIa, a form of partial agonism shared with the monoclonal antibody fragment abciximab (c7E3) but distinct from blocking monoclonal antibodies 2G12 and P2 which show no such activity [1]. This differential property is critical for interpreting paradoxical platelet activation observed with some GPIIb/IIIa antagonists.

GPIIb/IIIa partial agonism Fibrinogen binding assay Integrin activation

Oral Bioavailability Limitation: Fradafiban Requires Prodrug Strategy vs. Direct Oral Agents

Fradafiban exhibits extremely limited oral activity due to high polarity and poor gastrointestinal absorption, necessitating administration as the orally active prodrug lefradafiban (BIBU-104) for systemic exposure . In contrast, oral GPIIb/IIIa antagonists such as xemilofiban and orbofiban were developed as directly orally active agents without prodrug conversion requirements [1].

Pharmacokinetics Oral bioavailability Prodrug design

Assay-Dependent Potency: PRP Turbidimetry vs. Whole Blood Single-Platelet Counting

Fradafiban demonstrates assay-dependent inhibitory potency that differs significantly between PRP turbidimetry and whole blood single-platelet counting (WBSPC) methods, with citrate anticoagulation showing a trend toward enhanced potency that did not reach statistical significance (p = 0.087) [1]. This methodological sensitivity distinguishes Fradafiban from other GPIIb/IIIa antagonists with more consistent potency profiles across assay platforms.

Platelet aggregation assay Methodology comparison Anticoagulant effects

Sustained Antiplatelet Activity: Fradafiban Maintains >88% Inhibition After 7-Day Oral Lefradafiban Dosing

Following 7-day oral lefradafiban treatment (75 mg TID) in healthy male subjects, platelet aggregation inhibition remained at 88±6.6% (mean±SD) just before the next dose, demonstrating sustained GPIIb/IIIa antagonism without tachyphylaxis or loss of antiplatelet activity over one week [1]. Loading doses of 10, 20, or 40 mg fradafiban achieved >90% inhibition of platelet aggregation within 60-120 minutes post-dose [2].

Pharmacodynamics Sustained inhibition Chronic dosing

Fradafiban (CAS 148396-36-5): Optimal Research and Industrial Application Scenarios


Integrin Conformational Pharmacology: Reference Compound for Bent-Closed Stabilization Studies

Fradafiban serves as a structurally characterized reference compound for studying αIIbβ3 integrin stabilization in the bent-closed conformation [1]. Cryo-EM structures (PDB: 7UE0) confirm its unique binding mode involving water-mediated hydrogen bonding at the MIDAS, distinguishing it from tirofiban and eptifibatide that favor extended-open conformations [2]. This application is critical for laboratories investigating the structural determinants of integrin partial agonism and developing next-generation closure-stabilizing inhibitors with reduced paradoxical activation liability.

GPIIb/IIIa Partial Agonism Screening: Positive Control for Intrinsic Activating Property

Fradafiban functions as a validated positive control in fibrinogen binding and platelet activation assays designed to screen GPIIb/IIIa antagonists for intrinsic activating (partial agonist) properties [1]. Its documented capacity to induce fibrinogen binding to GPIIb/IIIa, shared with abciximab but absent in blocking antibodies such as 2G12, makes it essential for establishing assay sensitivity and benchmarking new compounds against a known partial agonist reference profile [2].

Ex Vivo Platelet Aggregation Studies: Sustained Inhibition Model in Human Subjects

Fradafiban is suitable for ex vivo platelet function studies in human subjects when administered intravenously or via its oral prodrug lefradafiban, with established pharmacodynamic parameters including 88±6.6% trough inhibition after 7-day oral dosing [1] and >90% inhibition within 60-120 minutes of 40 mg IV loading [2]. Researchers should note that potency measurements vary by assay methodology (PRP turbidimetry yields higher apparent potency than WBSPC) [3], necessitating protocol standardization when comparing across studies.

Prodrug Pharmacology Research: Parent Compound for Lefradafiban Metabolism Studies

Fradafiban is the essential active parent compound required for lefradafiban prodrug pharmacology studies, including metabolism tracking, plasma level correlation analyses, and receptor occupancy quantification [1]. Given its poor direct oral absorption (limited oral activity due to high polarity) [2], Fradafiban itself is appropriate only for in vitro assays or parenteral administration protocols, while prodrug conversion studies require lefradafiban as the administered agent with Fradafiban as the measured analyte.

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